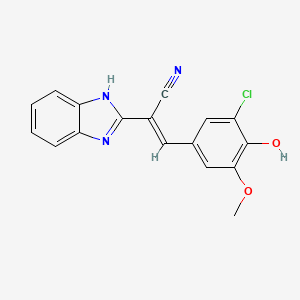
(E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-1-ETHENYL CYANIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-1-ETHENYL CYANIDE is a complex organic compound that features a benzimidazole ring fused with a chlorinated, hydroxylated, and methoxylated phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-1-ETHENYL CYANIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the phenyl group with specific substituents. Key steps include:
Formation of Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with formic acid or its derivatives.
Substitution Reactions: Introduction of the chloro, hydroxy, and methoxy groups on the phenyl ring using appropriate reagents like chlorinating agents, hydroxylating agents, and methoxylating agents.
Vinyl Cyanide Introduction: The final step involves the addition of the vinyl cyanide group through a reaction such as the Knoevenagel condensation.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-1-ETHENYL CYANIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Nucleophiles for Substitution: Amines, thiols, alcohols.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-1-ETHENYL CYANIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-1-ETHENYL CYANIDE involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with DNA and proteins, potentially disrupting their normal function. The chloro, hydroxy, and methoxy groups may enhance its binding affinity and specificity towards these targets. The vinyl cyanide group can participate in covalent bonding with nucleophilic sites on biomolecules, leading to irreversible inhibition of their activity .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like 2-aminobenzimidazole and 2-methylbenzimidazole share the benzimidazole core but differ in their substituents.
Phenyl Derivatives: Compounds like 3-chloro-4-hydroxy-5-methoxybenzaldehyde share the phenyl ring with similar substituents but lack the benzimidazole core.
Uniqueness
(E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-1-ETHENYL CYANIDE is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both the benzimidazole and phenyl groups with specific substituents makes it a versatile compound for various applications .
Properties
Molecular Formula |
C17H12ClN3O2 |
|---|---|
Molecular Weight |
325.7g/mol |
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-(3-chloro-4-hydroxy-5-methoxyphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C17H12ClN3O2/c1-23-15-8-10(7-12(18)16(15)22)6-11(9-19)17-20-13-4-2-3-5-14(13)21-17/h2-8,22H,1H3,(H,20,21)/b11-6+ |
InChI Key |
GHHOYYXAWAZILT-IZZDOVSWSA-N |
SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















